BenchChemオンラインストアへようこそ!

Bace1-IN-2

BACE1 BACE2 Selectivity

BACE1-IN-2 is a 1,4-oxazine-based BACE1 inhibitor, optimized to mitigate hERG-related cardiovascular risks that plagued earlier candidates. With a BACE1 IC50 of 22 nM and cellular hAβ42 IC50 of 6.0 nM, it offers potent, reproducible Aβ reduction for Alzheimer's research. Its 10-fold selectivity over BACE2 provides a balanced, safer profile for preclinical studies where safety margin is critical. Choose BACE1-IN-2 for validated, low-risk target engagement.

Molecular Formula C19H15F4N5O2
Molecular Weight 421.3 g/mol
Cat. No. B15073673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBace1-IN-2
Molecular FormulaC19H15F4N5O2
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESCC1(C(OCC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F
InChIInChI=1S/C19H15F4N5O2/c1-18(17(19(21,22)23)30-9-15(25)28-18)12-6-11(3-4-13(12)20)27-16(29)14-5-2-10(7-24)8-26-14/h2-6,8,17H,9H2,1H3,(H2,25,28)(H,27,29)/t17-,18-/m1/s1
InChIKeyYCNKUIFVRZSRNL-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bace1-IN-2 (Compound 3, NB-641) – A 1,4-Oxazine BACE1 Inhibitor Optimized for Clinical Development


Bace1-IN-2, also known as Compound 3 or NB-641, is a selective 1,4-oxazine-based inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), with a reported IC50 of 22 nM [1]. It is the optimized product of a lead optimization program aimed at improving cardiovascular safety margins by reducing hERG inhibition, which allowed it to progress into clinical trials [2]. Its primary application is in neurological disease research, particularly Alzheimer's disease, where it inhibits the production of amyloid-β (Aβ) peptides [1].

Why Bace1-IN-2 Cannot Be Simply Replaced by Other BACE1 Inhibitors


BACE1 inhibitors are not interchangeable due to significant variations in their selectivity profiles (particularly against the homolog BACE2), cardiovascular safety liabilities (e.g., hERG inhibition), cellular Aβ reduction potency, and blood-brain barrier penetration [1]. While early BACE1 inhibitors like LY2811376 demonstrated proof-of-concept, many clinical-stage candidates (e.g., verubecestat, atabecestat) failed due to safety issues or lack of efficacy [2]. Bace1-IN-2 represents a specific chemotype (1,4-oxazine) that was intentionally optimized to mitigate the hERG-related cardiovascular risks seen in its predecessor (compound 2), while maintaining potent cellular Aβ reduction [1]. Substituting with a generic or alternative BACE1 inhibitor without this specific safety profile can introduce uncharacterized risks and confound experimental outcomes in both preclinical and clinical research settings.

Quantitative Differentiation of Bace1-IN-2 Against Key Comparators


Bace1-IN-2 vs. BACE1-IN-4: Superior BACE2 Selectivity Profile

While Bace1-IN-4 exhibits greater absolute potency against BACE1 (IC50 3.8 nM) compared to Bace1-IN-2 (IC50 22 nM), its selectivity window against BACE2 is dramatically wider (IC50 2090 nM vs. Bace1-IN-2's 10-fold selectivity) . This suggests that for applications requiring stringent avoidance of BACE2 inhibition (e.g., studies on hair depigmentation or specific neurological functions), Bace1-IN-2 may be a more appropriate tool due to its balanced selectivity profile, whereas Bace1-IN-4 is the preferred choice when absolute BACE1 potency and near-exclusion of BACE2 activity are paramount.

BACE1 BACE2 Selectivity

Bace1-IN-2 vs. LY2886721: Balanced BACE2 Selectivity for Investigational Studies

LY2886721 lacks selectivity against BACE2, inhibiting it with an IC50 of 10.2 nM compared to its BACE1 IC50 of 20.3 nM . In contrast, Bace1-IN-2 demonstrates a 10-fold greater potency for BACE1 (IC50 22 nM) over BACE2 . This makes Bace1-IN-2 a more selective BACE1 probe, reducing confounding effects from dual BACE1/BACE2 inhibition that may occur with LY2886721 in studies aiming to isolate BACE1-specific biology.

BACE1 BACE2 Selectivity

Bace1-IN-2 vs. Verubecestat: Differentiated Safety Profile with Reduced hERG Liability

Verubecestat is a high-affinity dual BACE1/2 inhibitor (Ki 2.2 nM and 0.38 nM, respectively) that advanced to Phase III trials but was discontinued due to futility and safety concerns [1]. Bace1-IN-2 was specifically engineered through replacement of a 2-fluoro substituent with a CF3-group to reduce hERG inhibition, improving its cardiovascular safety margin and enabling progression into clinical trials [2]. This targeted optimization differentiates Bace1-IN-2 from verubecestat, which was not designed with this specific safety mitigation strategy.

BACE1 hERG Cardiovascular Safety

Bace1-IN-2 vs. Atabecestat: Potency and Clinical Development Stage Differentiation

Atabecestat is a potent BACE1 inhibitor (IC50 9.8 nM) that also potently inhibits BACE2 (IC50 5.6 nM) . It advanced to Phase II/III trials but was discontinued due to liver toxicity [1]. Bace1-IN-2, with a BACE1 IC50 of 22 nM and 10-fold selectivity over BACE2 , was optimized to address cardiovascular safety concerns and has a different safety profile that allowed progression to clinical trials [2]. The compounds differ in both potency and toxicity profile, with Bace1-IN-2 representing a later-stage optimization effort.

BACE1 Clinical Trial Safety

Bace1-IN-2 vs. LY2811376: Superior Cellular Potency and Clinical Progression

LY2811376 is an early non-peptidic BACE1 inhibitor with an enzymatic IC50 of ~240 nM and a cellular Aβ secretion EC50 of 300 nM, showing 10-fold selectivity over BACE2 . Bace1-IN-2 demonstrates significantly greater potency both enzymatically (IC50 22 nM) and in a cellular context (hAβ42 cell IC50 of 6.0 nM) . Moreover, Bace1-IN-2 advanced to clinical trials after addressing safety concerns [1], whereas LY2811376 development was halted in Phase I due to ocular toxicity . This positions Bace1-IN-2 as a more potent and clinically advanced BACE1 inhibitor.

BACE1 Cellular Potency Aβ42

Optimal Application Scenarios for Bace1-IN-2 in BACE1-Focused Research


Cardiovascular Safety-Conscious BACE1 Inhibition Studies

Bace1-IN-2 is ideally suited for in vitro and in vivo studies where mitigating hERG-related cardiovascular risk is a priority. Its optimized profile, resulting from a deliberate CF3 substitution to reduce hERG inhibition, provides a safer alternative to earlier 1,4-oxazine leads (e.g., compound 2) and other BACE1 inhibitors lacking this specific safety optimization [1].

Dual BACE1/BACE2 Inhibition with a Favorable Safety Margin

For research requiring concurrent inhibition of both BACE1 and BACE2 (e.g., studies on BACE2's role in melanocyte biology or certain neurological pathways), Bace1-IN-2's 10-fold selectivity window offers a balanced approach. It provides dual inhibition while maintaining a defined safety margin, unlike compounds like verubecestat or atabecestat which either failed in trials or lack a documented hERG optimization strategy .

Cellular Aβ Reduction Assays Requiring High Potency

With an hAβ42 cell IC50 of 6.0 nM , Bace1-IN-2 is a highly potent tool for cellular models of Alzheimer's disease. This cellular potency, combined with its enzymatic IC50 of 22 nM, makes it an excellent choice for validating BACE1 target engagement and Aβ reduction in neuronal cell lines or primary cultures, providing robust and reproducible results for downstream functional assays.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies

The co-crystal structure of Bace1-IN-2 (NB-641) bound to BACE1 is available (PDB ID: 7B1E) [2]. This structural data provides a valuable resource for structure-based drug design, allowing researchers to understand binding interactions, guide the design of novel inhibitors, and conduct comparative analyses with other BACE1 inhibitor chemotypes. The 1,4-oxazine scaffold represents a distinct chemical series with defined optimization pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bace1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.